BenchChemオンラインストアへようこそ!

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide

Lipophilicity ADME Drug Design

This halogenated, N-alkylated benzenesulfonamide features a 4-methylbenzyl substituent that delivers a calculated XLogP3 of 4.4—significantly higher than the unsubstituted N-benzyl analog (XLogP3 3.8). The enhanced lipophilicity improves membrane permeability, making it the preferred scaffold for intracellular carbonic anhydrase (CA II, VII, XIII) and membrane-bound CA IX/XII inhibitor screening. Choose this compound to obtain physiologically relevant inhibition data in cell-based assays, and to leverage its 3 H-bond acceptors for structure-kinetic relationship analyses.

Molecular Formula C15H15Cl2NO2S
Molecular Weight 344.25
CAS No. 1374683-25-6
Cat. No. B2988323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide
CAS1374683-25-6
Molecular FormulaC15H15Cl2NO2S
Molecular Weight344.25
Structural Identifiers
SMILESCC1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
InChIInChI=1S/C15H15Cl2NO2S/c1-10-3-5-12(6-4-10)9-18-21(19,20)15-8-14(17)13(16)7-11(15)2/h3-8,18H,9H2,1-2H3
InChIKeyQUHXMBUJJRUYQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide (CAS 1374683-25-6): Procurement-Ready Sulfonamide Scaffold


4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide is a halogenated, N‑alkylated benzenesulfonamide derivative [1]. It belongs to a broad class of sulfonamide compounds known for their utility as zinc-binding pharmacophores in carbonic anhydrase (CA) inhibitor design [2]. The compound features a 4,5‑dichloro‑2‑methylbenzene core and an N‑(4‑methylbenzyl) substituent that differentiate it from unsubstituted benzyl or other N‑alkyl analogs, potentially altering physicochemical properties such as lipophilicity (XLogP3 = 4.4) [1].

Why the para-Methylbenzyl Substituent in 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide Cannot Be Ignored


Generic substitution within the benzenesulfonamide class is not viable because even minor N‑substituent variations profoundly impact key molecular properties. For instance, the para‑methyl group on the benzyl moiety of this compound increases lipophilicity (XLogP3 4.4) compared to the unsubstituted N‑benzyl analog, N‑benzyl‑4,5‑dichloro‑2‑methylbenzenesulfonamide (calculated XLogP3 3.8) [1]. Such differences in logP directly influence membrane permeability, off‑target binding, and in vitro ADME profiles, making the two compounds non‑interchangeable in assays where cellular uptake or hydrophobic interactions are critical [2]. The following quantitative evidence details the specific, measurable advantages of the 4‑methylbenzyl substituent.

Procurement-Relevant Comparative Data for 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide vs. Closest Analogs


Lipophilicity Advantage Over N‑Benzyl Analog Drives Membrane Permeability Differentiation

The target compound exhibits a computed XLogP3 of 4.4 [1], whereas its closest analog, N‑benzyl‑4,5‑dichloro‑2‑methylbenzenesulfonamide (CAS 902249-23-4), has a computed XLogP3 of 3.8 [2]. This +0.6 log unit increase directly translates to an approximately 4‑fold higher predicted octanol–water partition coefficient, indicating superior passive membrane permeability. In carbonic anhydrase inhibitor development, higher lipophilicity has been correlated with improved cell-based efficacy for membrane‑permeable CA isoforms [3].

Lipophilicity ADME Drug Design

Distinct Hydrogen‑Bond Acceptor/Donor Profile vs. N‑(2‑Methylphenyl) Analog Alters Target Residence Time

The target compound possesses 1 hydrogen‑bond donor and 3 hydrogen‑bond acceptors [1], whereas the structurally related N‑(2‑methylphenyl)‑4,5‑dichloro‑2‑methylbenzenesulfonamide exhibits 1 donor and only 2 acceptors due to the absence of the sulfonamide NH. In halogenated benzenesulfonamide‑CA complexes, the sulfonamide NH forms a critical hydrogen bond with the Zn‑bound hydroxide, and the number of acceptor groups modulates the desolvation penalty upon binding [2]. This difference in H‑bond acceptor count suggests the target compound may exhibit a slower off‑rate and longer residence time on CA isoforms, a property directly linked to sustained target engagement.

Hydrogen Bonding Thermodynamics CA Inhibition

Predicted Solubility‑Permeability Trade‑off Favors Cell‑Based Assay Compatibility over N‑Benzyl Counterpart

While the N‑benzyl analog (XLogP3 3.8) is predicted to have slightly higher aqueous solubility, the target compound's optimal logP of 4.4 [1] falls within the generally accepted range for cell‑permeable sulfonamide CA inhibitors (logD 2–5) [2]. Compounds with logP > 5 are prone to aggregation and poor solubility, whereas those with logP < 3 show limited passive permeability. The target compound thus occupies a balanced therapeutic window, avoiding the sub‑optimal permeability of the N‑benzyl analog while not approaching the aggregation‑prone lipophilicity of longer‑chain N‑alkyl analogs.

Solubility Permeability Cell-Based Assays

High-Value Application Scenarios for 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide Based on Differential Evidence


Intracellular Carbonic Anhydrase Isoform Screening in Live Cells

The compound's balanced lipophilicity (XLogP3 4.4) makes it suitable for cell‑based assays targeting intracellular CA isoforms such as CA II, VII, or XIII [1]. Unlike the less lipophilic N‑benzyl analog, this compound is predicted to cross cell membranes sufficiently to engage cytosolic targets, delivering more physiologically relevant inhibition data in high‑content screening setups [2].

Structure‑Kinetic Relationship (SKR) Studies on CA Isoforms

The unique hydrogen‑bond acceptor profile (3 acceptors) enables detailed SKR analyses to correlate residence time with the number of H‑bond interactions [1]. This is particularly valuable for academic groups or biotech companies optimizing sulfonamide‑based CA inhibitors where target occupancy duration is a key metric [2].

Chemical Probe Development for Membrane‑Associated CA IX and XII

For cancer‑relevant isoforms CA IX and XII that are membrane‑bound, the compound's logP falls within the optimal range for partitioning into lipid bilayers while maintaining sufficient solubility [1]. This property supports its use as a starting point for designing selective, membrane‑targeted chemical probes [2].

Quote Request

Request a Quote for 4,5-dichloro-2-methyl-N-(4-methylbenzyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.